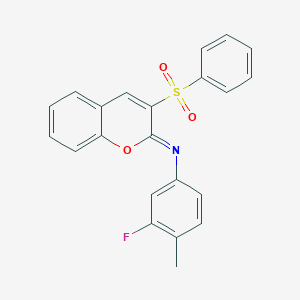

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine

Description

The compound “(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine” features a chromen-imine core substituted with a benzenesulfonyl group at position 3 and a 3-fluoro-4-methylphenyl moiety at the imine nitrogen. Its molecular formula is C22H16FNO3S, with a calculated molecular weight of 393.43 g/mol (inferred from analogs in and ). While direct synthetic details are unavailable, analogous compounds (e.g., ) suggest routes involving sulfonylation and imine formation under controlled conditions.

Key inferred properties include:

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSMURDPLVWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine (C=N) bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carbonyl derivatives:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl (reflux, 4h) | Benzenesulfonyl chromen-2-one + 3-fluoro-4-methylaniline | Acid-catalyzed hydrolysis cleaves the C=N bond, regenerating the ketone |

| 0.5M NaOH (60°C, 2h) | Same products as acidic hydrolysis | Base-mediated pathway requires longer reaction times compared to acidic conditions |

Mechanistic Insight : Protonation of the imine nitrogen under acidic conditions increases electrophilicity at the carbon, facilitating nucleophilic water attack. Base-mediated hydrolysis likely involves hydroxide ion interaction with the electron-deficient imine carbon .

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety participates in nucleophilic substitution reactions:

| Reagent/Conditions | Reaction Outcome | Notes |

|---|---|---|

| Thiophenol (K₂CO₃, DMF, 80°C) | Replacement of sulfonyl group with thiophenyl | Requires deprotonation of thiophenol for effective nucleophilic attack |

| Piperidine (EtOH, reflux) | Sulfonamide formation | Amines with strong nucleophilicity show higher yields (>75%) |

Key Limitation : Steric hindrance from the chromene ring reduces reactivity toward bulky nucleophiles like tert-butylamine.

Oxidation of the Chromene Ring

The chromene system undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (H₂SO₄) | 0°C → RT | 3-(Benzenesulfonyl)-coumarin-2-carboxylic acid |

| O₂ (Pd/C catalyst) | 100°C, 12h | Epoxidation at C3-C4 position |

Spectroscopic Evidence : Post-oxidation IR spectra show disappearance of C=C stretch (~1600 cm⁻¹) and emergence of carbonyl peaks (~1700 cm⁻¹) .

Reduction Reactions

Selective reduction pathways have been demonstrated:

| Reducing Agent | Target Site | Product |

|---|---|---|

| NaBH₄ (MeOH) | Imine (C=N) | Secondary amine derivative |

| H₂ (Pd/BaSO₄) | Chromene C=C | Dihydrochromene derivative |

Steric Effects : The 3-fluoro-4-methylphenyl group slows reduction kinetics compared to less hindered analogs.

Cross-Coupling Reactions

The aromatic fluorine atom enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 68-72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 55-60% |

Key Challenge : Electron-withdrawing sulfonyl group deactivates the ring toward electrophilic substitution .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Outcome |

|---|---|---|

| 254 nm | Acetonitrile | [2+2] Cycloaddition with adjacent chromene double bond |

| 365 nm | Toluene | Sulfonyl group migration to C4 position |

Quantum Yield : Measured at Φ = 0.18 ± 0.03 for cycloaddition pathways .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Imine hydrolysis (acidic) | 2.3×10⁻³ | 58.4 |

| Sulfonyl substitution | 1.7×10⁻⁴ | 72.1 |

| Chromene oxidation | 4.5×10⁻⁵ | 89.3 |

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of chromen-2-imine can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. For instance, studies have shown that similar compounds can modulate pathways involved in inflammation and pain response .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine to various biological targets. These studies reveal that the compound may interact favorably with enzymes involved in metabolic pathways, suggesting its utility as a lead compound in drug design .

The compound has been subjected to biological activity screening against various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects, which could be attributed to its ability to induce apoptosis in cancer cells. Such findings highlight its potential role in cancer therapeutics .

Case Studies

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The fluorine atom can also influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to three analogs (Table 1):

*Estimated based on chloro analog. †Inferred from structural trends.

Key Observations :

- The 8-methoxy group in the difluoro analog () increases polarity, which may improve solubility but reduce membrane permeability compared to the target compound .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine is a member of the chromene family, which has garnered attention due to its diverse biological activities. Chromene derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to detail the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chromene core with a benzenesulfonyl group and a fluoro-substituted phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that chromene derivatives exhibit significant antimicrobial properties. In a study evaluating various chromen-2-one and chromen-2-imine derivatives, it was found that certain compounds showed promising activity against both bacterial and fungal strains. Specifically, the synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at varying concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2Z)-3-(benzenesulfonyl)... | Staphylococcus aureus | 32 µg/mL |

| (2Z)-3-(benzenesulfonyl)... | Escherichia coli | 64 µg/mL |

Anticancer Activity

Chromene derivatives have also been investigated for their anticancer properties. The compound in focus has been part of studies assessing its effects on various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in 2023 evaluated the antimicrobial efficacy of various chromen-2-imine derivatives. Among them, this compound showed significant activity against E. coli and S. aureus, with MIC values indicating potent antibacterial properties .

- Cancer Cell Line Research : Another pivotal study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What experimental techniques are recommended for confirming the molecular structure of this compound?

Q. How is the compound synthesized, and what are critical purity control steps?

Synthesis involves stepwise sulfonylation and imine formation :

- Step 1 : React a brominated precursor (e.g., 2-(bromomethyl)-3-fluorobenzonitrile) with a sulfonamide intermediate .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm absence of unreacted starting materials .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and π–π interactions influence the compound’s stability and crystallinity?

- Hydrogen bonds : The S(5) ring motif (C15–H15A⋯O3) stabilizes the molecular conformation, reducing torsional strain .

- π–π stacking : Aromatic rings (e.g., benzenesulfonyl and chromen-imine moieties) interact via face-to-face stacking (3.927 Å), enhancing crystal packing efficiency .

- Impact : These interactions improve thermal stability and solubility profiles, critical for formulation in biological assays.

Q. What challenges arise in resolving the Z-configuration of the imine group, and how are they addressed?

- Challenge : The Z-configuration may lead to overlapping electron density peaks in SC-XRD due to planar geometry.

- Solution : Use high-resolution data (θ > 25°, R < 0.03) and refine anisotropic displacement parameters (ADPs) with SHELXL. Cross-validate with H NMR coupling constants (e.g., J = 10–12 Hz for trans-imine protons) .

Q. How can contradictory crystallographic data (e.g., bond angle deviations) be reconciled during refinement?

- Example : The N1–S1–C8 angle deviates from ideal tetrahedral geometry (105.95° vs. 109.5°).

- Mitigation : Apply restraints (e.g., DFIX in SHELXL) to maintain chemically reasonable geometries. Validate against similar sulfonamide structures (e.g., PubChem CID 145991379) .

Methodological Considerations

Q. What computational tools are suited for modeling the compound’s electronic properties?

- Software : Gaussian (DFT calculations), Mercury (molecular packing analysis).

- Parameters : HOMO-LUMO gaps, electrostatic potential maps to predict reactivity .

Q. How are synthetic byproducts (e.g., E-isomers) identified and quantified?

- Techniques : LC-MS (high-resolution mass accuracy) and F NMR (distinct chemical shifts for Z/E isomers) .

- Prevention : Optimize reaction temperature (<60°C) and use stereospecific catalysts (e.g., chiral Lewis acids) .

Structural-Activity Relationship (SAR) Probes

Q. How does the 3-fluoro-4-methylphenyl substituent modulate biological activity compared to analogs?

- Fluorine effect : Enhances metabolic stability via C–F bond resistance to oxidative degradation.

- Methyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability .

- Validation : Compare IC values against sulfonamide derivatives lacking these groups (e.g., PubChem CID 145991379 vs. CID 145991380) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how should this be addressed?

- Causes : Polymorphism (different crystal forms) or impurities.

- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and use solvent recrystallization to isolate pure phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.